molecular formula C18H13FN2O3 B11642173 (5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11642173
M. Wt: 324.3 g/mol
InChI Key: XYJLGBAPVLPREQ-XNTDXEJSSA-N
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Description

(5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-fluorobenzaldehyde with 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(4-bromobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(4-methylbenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(4-fluorobenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the fluorine atom in the benzylidene moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different substituents, the fluorine-containing compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to biological targets.

Properties

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13FN2O3/c1-11-3-2-4-14(9-11)21-17(23)15(16(22)20-18(21)24)10-12-5-7-13(19)8-6-12/h2-10H,1H3,(H,20,22,24)/b15-10+

InChI Key

XYJLGBAPVLPREQ-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O

Origin of Product

United States

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